molecular formula C13H11N3O3 B5688120 4-methyl-3-nitro-N-(pyridin-3-yl)benzamide

4-methyl-3-nitro-N-(pyridin-3-yl)benzamide

Cat. No.: B5688120
M. Wt: 257.24 g/mol
InChI Key: CUCJLZFGTRILPJ-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a methyl group at the 4-position, a nitro group at the 3-position, and a pyridin-3-yl group attached to the nitrogen atom of the amide

Properties

IUPAC Name

4-methyl-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-4-5-10(7-12(9)16(18)19)13(17)15-11-3-2-6-14-8-11/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCJLZFGTRILPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(pyridin-3-yl)benzamide typically involves a multi-step process:

    Nitration of 4-methylbenzoic acid: The starting material, 4-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Formation of 4-methyl-3-nitrobenzoic acid: The nitrated product is then converted to the corresponding acid chloride using thionyl chloride.

    Amidation with 3-aminopyridine: The acid chloride is reacted with 3-aminopyridine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of 4-methyl-3-nitro-N-(pyridin-3-yl)benzamide can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-methyl-3-amino-N-(pyridin-3-yl)benzamide.

    Substitution: Halogenated derivatives of 4-methyl-3-nitro-N-(pyridin-3-yl)benzamide.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and 3-aminopyridine.

Scientific Research Applications

4-methyl-3-nitro-N-(pyridin-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: Due to its structural features, it can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways, particularly those involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(pyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The pyridin-3-yl group can enhance binding affinity to specific targets through π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitro-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at the 4-position.

    4-methyl-3-nitro-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group at the 2-position.

    4-methyl-3-nitro-N-(pyrimidin-3-yl)benzamide: Similar structure but with a pyrimidinyl group instead of a pyridinyl group.

Uniqueness

4-methyl-3-nitro-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the nitro and pyridinyl groups, which can influence its reactivity and binding properties. The presence of the nitro group at the 3-position and the pyridin-3-yl group attached to the nitrogen atom of the amide can result in distinct electronic and steric effects, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

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